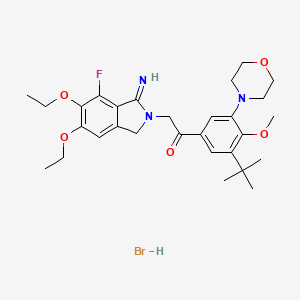
巴维森特
概述
科学研究应用
化学: 用作研究组胺 H3 受体拮抗作用的模型化合物。
生物学: 研究其对神经递质调节和认知功能的影响。
医学: 作为治疗 ADHD、酒精中毒和其他神经系统疾病的潜在治疗方法进行探索。
工业: 在开发新药和治疗剂方面的潜在应用 .
作用机制
Bavisant 通过选择性拮抗组胺 H3 受体发挥作用。该受体参与调节各种神经递质的释放,包括乙酰胆碱和去甲肾上腺素。 通过阻断该受体,Bavisant 增强觉醒和认知功能,使其成为治疗 ADHD 和其他认知障碍的有希望的候选药物 .
生化分析
Biochemical Properties
Bavisant interacts with the histamine H3 receptor, acting as a highly selective antagonist . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the binding of Bavisant to the H3 receptor, which influences the activity of this receptor .
Cellular Effects
Bavisant has shown potential as a treatment for ADHD, indicating its significant effects on various types of cells and cellular processes . It influences cell function by interacting with the histamine H3 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bavisant involves its action as an antagonist of the human H3 receptor . By binding to this receptor, Bavisant can influence the activity of the receptor, potentially affecting enzyme activation or inhibition and changes in gene expression .
准备方法
合成路线和反应条件
Bavisant 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括形成苯酰胺结构,这是许多有机化合物中的常见特征。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保获得所需的产物 .
工业生产方法
Bavisant 的工业生产可能遵循类似的合成路线,但规模更大。这将涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 诸如连续流动化学和自动化合成等技术可用于提高效率和可扩展性 .
化学反应分析
反应类型
Bavisant 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。
常用试剂和条件
氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 常用的还原剂包括氢化铝锂和硼氢化钠。
亲核试剂和亲电试剂: 包括卤化物、胺和其他反应性物质.
形成的主要产品
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺 .
相似化合物的比较
类似化合物
匹罗利桑: 另一种组胺 H3 受体拮抗剂,在治疗睡眠障碍和认知功能障碍方面具有类似的应用。
硫代哌酰胺: 一种组胺 H3 受体拮抗剂,用于研究与组胺相关的途径的研究。
西普罗法尼: 一种有效的组胺 H3 受体拮抗剂,在神经药理学方面有应用.
Bavisant 的独特性
Bavisant 因其高选择性和口服活性而脱颖而出,使其成为临床应用中方便且有效的选择。 其涉及觉醒和认知的独特作用机制进一步将其与其他类似化合物区分开来 .
属性
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBVSGSIXIIREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026045 | |
| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929622-08-2 | |
| Record name | Bavisant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bavisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAVISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9827P7LFVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)






